4-(Hydroxymethyl)-2-iodophenol
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Overview
Description
4-(Hydroxymethyl)-2-iodophenol is an organic compound characterized by the presence of a hydroxymethyl group and an iodine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-2-iodophenol can be achieved through several methods. One common approach involves the iodination of 4-(Hydroxymethyl)phenol using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an aqueous medium at room temperature to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-2-iodophenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with a cyano group using copper(I) cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Copper(I) cyanide in a polar aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: 4-(Carboxymethyl)-2-iodophenol.
Reduction: 4-(Hydroxymethyl)phenol.
Substitution: 4-(Hydroxymethyl)-2-cyanophenol.
Scientific Research Applications
4-(Hydroxymethyl)-2-iodophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of various functionalized phenols.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and radiolabeled agents for diagnostic imaging.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-2-iodophenol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the iodine atom can undergo halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Hydroxymethyl)phenol
- 4-Iodophenol
- 4-(Hydroxymethyl)-2-bromophenol
Uniqueness
4-(Hydroxymethyl)-2-iodophenol is unique due to the presence of both a hydroxymethyl group and an iodine atom on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. The iodine atom enhances the compound’s ability to participate in halogen bonding, while the hydroxymethyl group provides additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
4-(hydroxymethyl)-2-iodophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO2/c8-6-3-5(4-9)1-2-7(6)10/h1-3,9-10H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIYEFBDTDKMSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)I)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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